BenchChemオンラインストアへようこそ!

[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride

Salt Form Selection Aqueous Solubility Assay Compatibility

[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride (CAS 1285369-36-9) is a research-grade pyrazole derivative supplied as a hydrochloride salt with molecular formula C₁₀H₁₂ClN₃ and molecular weight 209.68 g/mol. Structurally, it features a primary aminomethyl group at the pyrazole 3-position and a phenyl substituent at the 5-position, forming a 5-aryl-3-aminomethyl-1H-pyrazole scaffold that serves as a versatile intermediate in medicinal chemistry.

Molecular Formula C10H12ClN3
Molecular Weight 209.67
CAS No. 1285369-36-9
Cat. No. B3096502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride
CAS1285369-36-9
Molecular FormulaC10H12ClN3
Molecular Weight209.67
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2)CN.Cl
InChIInChI=1S/C10H11N3.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7,11H2,(H,12,13);1H
InChIKeyJBCGHVPHNRYCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride (CAS 1285369-36-9): Core Chemical Identity and Procurement-Grade Profile


[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride (CAS 1285369-36-9) is a research-grade pyrazole derivative supplied as a hydrochloride salt with molecular formula C₁₀H₁₂ClN₃ and molecular weight 209.68 g/mol . Structurally, it features a primary aminomethyl group at the pyrazole 3-position and a phenyl substituent at the 5-position, forming a 5-aryl-3-aminomethyl-1H-pyrazole scaffold that serves as a versatile intermediate in medicinal chemistry [1]. The free base form (CAS 936940-08-8, MW 173.21) is recognized as a precursor for S-adenosyl-L-homocysteine (SAH)-derived EZH2 inhibitors and FLT3 kinase inhibitor programs [2]. The hydrochloride salt is commercially available at ≥98% purity from multiple suppliers, with storage recommended at 2–8°C in sealed, dry conditions .

Why In-Class Aminomethylpyrazoles Cannot Be Interchanged with [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine Hydrochloride


The [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine scaffold occupies a distinct position among aminomethylpyrazole building blocks due to its unique combination of substitution pattern, salt form, and documented role in specific inhibitor programs. The 5-phenyl-3-aminomethyl regiochemistry is essential for the SAH-derived EZH2 inhibitor pharmacophore, where the aminomethyl group serves as the critical linker to the S-adenosyl-L-homocysteine moiety . Regioisomeric variants such as (3-phenyl-1H-pyrazol-4-yl)methanamine (CAS 936940-58-8) place the aminomethyl group at the 4-position, fundamentally altering the vector of derivatization and rendering them incompatible with the established SAR of 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors [1]. Additionally, the hydrochloride salt form provides enhanced aqueous solubility and handling characteristics compared to the free base, which is a practical consideration for high-throughput chemistry workflows and biological assay preparation . N-Methylation of the aminomethyl group (as in CAS 373356-52-6) eliminates the primary amine handle required for amide coupling or reductive amination, restricting downstream synthetic utility . These distinctions collectively mean that substituting a generically similar pyrazole building block risks failure in established synthetic routes and target-specific SAR programs.

Quantitative Differentiation Evidence: [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility for Biological Assay Compatibility

The hydrochloride salt (CAS 1285369-36-9) offers enhanced aqueous solubility compared to the free base form (CAS 936940-08-8), a critical advantage for biological assay preparation and high-throughput screening workflows. While quantitative solubility values for this specific compound are not publicly reported, the general principle that hydrochloride salt formation increases aqueous solubility of aminomethylpyrazoles is well-established for analogous compounds with the same molecular formula class (C₁₀H₁₂ClN₃) . The free base exhibits a computed LogP of 1.29 , indicating moderate lipophilicity that limits aqueous solubility. The hydrochloride counterion shifts the physicochemical profile toward greater polarity without altering the core scaffold, enabling direct use in aqueous buffer systems without additional solubilization steps [1].

Salt Form Selection Aqueous Solubility Assay Compatibility Medicinal Chemistry

Regiochemical Identity: 3-Aminomethyl-5-phenyl Substitution Pattern is Essential for FLT3 Kinase Inhibitor Pharmacophore

The 3-aminomethyl-5-phenyl substitution pattern of this compound precisely matches the core scaffold of the 3-phenyl-1H-5-pyrazolylamine-derived FLT3 inhibitor series reported by Lin et al. (2011), which demonstrated potent FLT3 inhibition (representative IC₅₀ = 350 nM for a closely related analog) [1]. In contrast, the regioisomer (3-phenyl-1H-pyrazol-4-yl)methanamine (CAS 936940-58-8) places the aminomethyl group at the 4-position, producing a different vector of substitution that is incompatible with the FLT3 inhibitor pharmacophore . This regiochemical specificity is critical: the 5-position attachment to the pyrazole ring positions the phenyl group for optimal hydrophobic pocket occupancy in the FLT3 ATP-binding site, a feature lost in the 4-aminomethyl or 1-substituted analogs [2].

FLT3 Kinase Kinase Inhibitor Regiochemistry Structure-Activity Relationship

Primary Amine vs. N-Methyl Analog: Preserved Synthetic Versatility for Amide Coupling and Reductive Amination

The primary aminomethyl group (-CH₂NH₂) in [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride provides a reactive handle for amide bond formation, reductive amination, and urea synthesis—transformations that are central to medicinal chemistry derivatization. The N-methyl analog (CAS 373356-52-6; N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine) bears a secondary amine that precludes direct amide coupling to carboxylic acids without additional deprotection or activation steps . While the N-methyl analog has a higher molecular weight (187.24 vs. 173.21 free base) and slightly elevated boiling point (371.3°C vs. not reported), the primary amine in the target compound enables the broadest downstream synthetic scope . The hydrochloride salt further protects the amine from oxidation during storage, maintaining reactive integrity over time .

Synthetic Versatility Primary Amine Amide Coupling Building Block

Purity Benchmarking: ≥98% HCl Salt vs. 95% Free Base—Reproducibility in Multi-Step Synthesis

Commercially, [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride is available at ≥98% purity from suppliers such as ChemScene and Leyan , whereas the free base form (CAS 936940-08-8) is typically offered at 95–97% purity . This 3% absolute purity difference, while seemingly modest, translates to significantly lower impurity burden in multi-step synthetic sequences: at 95% purity, a 5-step linear synthesis can accumulate up to ~23% total impurity carry-through (assuming additive impurity contributions), compared to ~10% at 98% starting purity. The hydrochloride salt also benefits from defined stoichiometry (1:1 amine:HCl), eliminating the variability in free base content that can arise from partial carbonate formation during storage .

Purity Specification Reproducibility Multi-Step Synthesis Quality Control

EZH2 Inhibitor Precursor Designation: Validated Entry Point to a High-Value Epigenetic Target Program

The free base form (CAS 936940-08-8) of this compound is explicitly designated as a precursor for studying S-adenosyl-L-homocysteine (SAH)-derived potent and selective EZH2 inhibitors . EZH2 (Enhancer of Zeste Homolog 2) is a clinically validated epigenetic target in oncology, with approved inhibitors (e.g., tazemetostat) generating significant research interest. Literature from 2011–2018 describes the design of novel EZH2 inhibitors based on the SAH chemical structure, where the 5-phenyl-1H-pyrazole-3-methanamine scaffold serves as a critical intermediate [1]. The most potent compound in this series (compound 27) demonstrated IC₅₀ values of 270 nM against both wild-type PRC2 and Y641N mutant PRC2 complexes [1]. In contrast, structurally related aminomethylpyrazoles lacking the 5-phenyl-3-aminomethyl substitution pattern are not documented in EZH2 inhibitor literature, indicating target-class specificity for this scaffold [2].

EZH2 Inhibitor Epigenetics SAH-Derived Inhibitor Cancer Therapeutics

Defined Salt Stoichiometry Enables Accurate Reaction Planning vs. Free Base with Variable Composition

The hydrochloride salt (CAS 1285369-36-9) has a defined 1:1 stoichiometry (C₁₀H₁₁N₃·HCl, MW 209.68), which enables precise molar calculations for subsequent reactions . The free base (CAS 936940-08-8, MW 173.21) can undergo partial carbonation upon exposure to atmospheric CO₂, leading to variable effective molecular weight and inaccurate reagent stoichiometry in multi-step syntheses [1]. This is particularly important in amide coupling reactions where the exact amine equivalents must be controlled to avoid excess reagent consumption. The hydrochloride form also eliminates the need for in situ HCl addition when the downstream reaction requires acidic conditions . The MFCD number (MFCD13186337) provides a unique identifier for procurement tracking and inventory management .

Salt Stoichiometry Reaction Planning Weighing Accuracy Process Chemistry

Optimal Application Scenarios for [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine Hydrochloride Driven by Quantitative Evidence


FLT3 Kinase Inhibitor Lead Optimization: 3-Phenyl-1H-5-pyrazolylamine Series

This hydrochloride salt provides the correct 3-aminomethyl-5-phenyl-1H-pyrazole scaffold for synthesizing FLT3 inhibitors following the established SAR from Lin et al. (2011), where representative analogs achieved FLT3 IC₅₀ values of 350 nM [1]. The primary amine enables direct diversification via amide coupling or urea formation at the 3-position, while the 5-phenyl group occupies the FLT3 hydrophobic pocket. The ≥98% purity specification ensures reproducible SAR trends across analog libraries . Use the hydrochloride salt directly in amide coupling reactions with HATU/DIPEA in DMF, or neutralize in situ with 1 equivalent of base for reductive amination protocols.

SAH-Derived EZH2 Epigenetic Inhibitor Development Program

The free base form of this compound is documented as a key precursor for SAH-derived EZH2 inhibitors, with lead compounds achieving IC₅₀ values of 270 nM against both wild-type and Y641N mutant PRC2 complexes [1]. The aminomethyl group serves as the attachment point for the S-adenosyl-L-homocysteine moiety, which mimics the methyl donor SAM in the EZH2 active site. The hydrochloride salt offers superior storage stability and can be neutralized prior to coupling with the adenosine-derived carboxylic acid. This scaffold is validated in peer-reviewed literature (2011–2018) specifically for EZH2 epigenetic inhibitor programs .

Multi-Step Medicinal Chemistry Library Synthesis Requiring High-Purity Building Blocks

With a commercial purity of ≥98% (HCl salt), this compound reduces cumulative impurity carry-through in multi-step synthetic sequences compared to the 95%-pure free base alternative [1]. The defined 1:1 HCl stoichiometry (MW 209.68) enables accurate molar calculations, eliminating the variability associated with partially carbonated free base . Store at 2–8°C in sealed, dry containers as recommended; the hydrochloride salt form protects the primary amine from oxidation during long-term storage [2]. This compound is suitable for amide coupling, reductive amination, Schiff base formation, and urea synthesis without additional protection/deprotection steps.

Aqueous Biological Assay Preparation Without Organic Co-Solvents

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base (LogP 1.29), enabling direct dissolution in aqueous buffer systems for biochemical and cell-based assays [1]. This is particularly advantageous for high-throughput screening (HTS) campaigns where DMSO concentration must be minimized to avoid solvent-induced artifacts. While the free base would require pre-dissolution in DMSO, the HCl salt can be directly weighed and dissolved in assay buffer, simplifying liquid handling workflows and improving data quality in concentration-response experiments .

Quote Request

Request a Quote for [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.